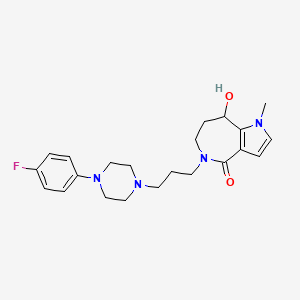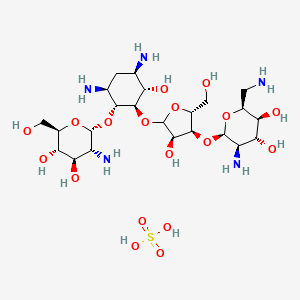
Sulfato de paromomicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La paromomicina es un antibiótico aminoglucósido derivado de la bacteria Streptomyces rimosus var. paromomycinus. Fue descubierta en la década de 1950 y se ha utilizado en la práctica médica desde 1960 . La paromomicina se utiliza principalmente para tratar una variedad de infecciones parasitarias, incluidas la amebiasis, la giardiasis, la leishmaniasis y las infecciones por tenias . Está incluida en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud debido a su importancia en el tratamiento de estas afecciones .
Aplicaciones Científicas De Investigación
La paromomicina tiene una amplia gama de aplicaciones de investigación científica:
Química: La paromomicina se utiliza como compuesto modelo en estudios de antibióticos aminoglucósidos. Los investigadores investigan sus propiedades químicas, su reactividad y posibles modificaciones para mejorar su eficacia.
Medicina: La paromomicina se utiliza ampliamente en el tratamiento de infecciones parasitarias, especialmente en regiones donde otros tratamientos son menos eficaces o están contraindicados.
Industria: La paromomicina se produce a escala industrial para su uso en productos farmacéuticos.
In Vivo
In vivo studies of paromomycin sulfate have been conducted to evaluate its efficacy in treating a variety of infections. These studies have demonstrated that paromomycin sulfate is effective in treating a variety of bacterial, fungal, and protozoal infections.
In Vitro
In vitro studies of paromomycin sulfate have been conducted to evaluate its effects on cell cultures. These studies have demonstrated that paromomycin sulfate is effective in inhibiting the growth of a variety of bacteria, fungi, and protozoa.
Mecanismo De Acción
La paromomicina ejerce sus efectos inhibiendo la síntesis de proteínas en las bacterias . Se une al ARN ribosómico 16S dentro de la subunidad 30S del ribosoma bacteriano . Esta unión interfiere con la función normal del ribosoma, lo que lleva a la producción de cadenas polipeptídicas defectuosas y, en última instancia, a la muerte bacteriana . Los objetivos moleculares de la paromomicina incluyen el ARN ribosómico y las proteínas asociadas implicadas en la síntesis de proteínas .
Actividad Biológica
Paromomycin sulfate has been shown to be active against a variety of bacteria, fungi, and protozoa. It has been shown to be effective in treating a variety of infections, including bacterial, fungal, and protozoal infections.
Biochemical and Physiological Effects
Paromomycin sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa. It has also been shown to have anti-inflammatory, anti-fungal, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Paromomycin sulfate has a number of advantages and limitations for use in lab experiments. The advantages of using paromomycin sulfate in lab experiments include its wide range of activity against a variety of bacteria, fungi, and protozoa, its rapid onset of action, and its long duration of action. The limitations of using paromomycin sulfate in lab experiments include its potential for toxicity and its potential for resistance.
Direcciones Futuras
Future research on paromomycin sulfate should focus on developing new formulations of the drug with improved efficacy and safety profiles. Additionally, research should focus on the development of new delivery systems for the drug in order to increase its bioavailability and reduce its potential for toxicity. Other research should focus on the development of new methods of synthesis in order to reduce costs and increase the availability of the drug. Finally, research should focus on the development of new therapeutic indications for the drug in order to expand its range of applications.
Métodos De Síntesis
Paromomycin sulfate is produced by a fermentation process of Streptomyces rimosus. The antibiotic is isolated and purified by a series of chromatographic techniques. The final product is a white to off-white crystalline powder.
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La paromomicina se produce mediante fermentación utilizando la bacteria Streptomyces rimosus varparomomycinus . El proceso de producción implica la fermentación en estado sólido, que se ha optimizado para aumentar el rendimiento y reducir los costes . El proceso de fermentación suele implicar el uso de subproductos agroindustriales como el salvado de maíz, que se impregnan con medios de producción de aminoglucósidos . Las condiciones óptimas para la fermentación incluyen un pH de 8,5, un tamaño de inóculo del 5% v/p y una temperatura de 30 °C .
Métodos de producción industrial: En entornos industriales, la paromomicina se produce utilizando métodos de fermentación en estado sólido y líquida sumergida . La fermentación en estado sólido es preferible debido a su rentabilidad, menor consumo de energía y menor descarga de aguas residuales . El proceso implica la selección de sustratos adecuados, la optimización de las condiciones ambientales y el uso de la metodología de superficie de respuesta para maximizar el rendimiento .
Análisis De Reacciones Químicas
La paromomicina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La paromomicina puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Las reacciones de reducción de la paromomicina son menos comunes, pero se pueden lograr utilizando agentes reductores como el borohidruro de sodio.
Sustitución: La paromomicina puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes. Estas reacciones pueden conducir a la formación de diversos derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen entornos ácidos o básicos, temperaturas específicas y la presencia de catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
La paromomicina es similar a otros antibióticos aminoglucósidos, como la neomicina, la estreptomicina y la gentamicina . Tiene propiedades únicas que la distinguen de estos compuestos:
Neomicina: Tanto la paromomicina como la neomicina se derivan de especies y tienen mecanismos de acción similares.
Estreptomicina: La estreptomicina se utiliza principalmente para tratar la tuberculosis, mientras que la paromomicina se utiliza para las infecciones parasitarias. La estreptomicina tiene un espectro más amplio de actividad contra las micobacterias.
Gentamicina: La gentamicina se utiliza para tratar infecciones bacterianas graves, especialmente las causadas por bacterias Gram negativas.
Propiedades
IUPAC Name |
5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
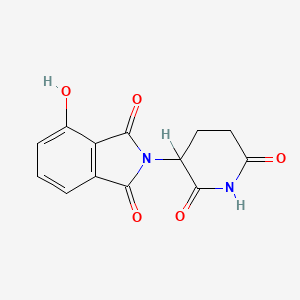
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)

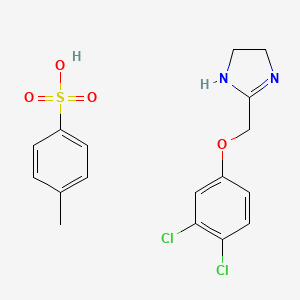
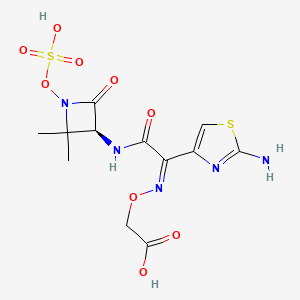
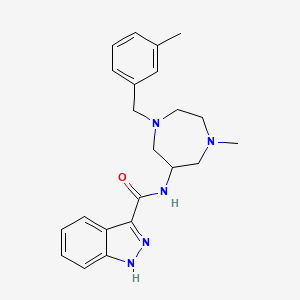
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
